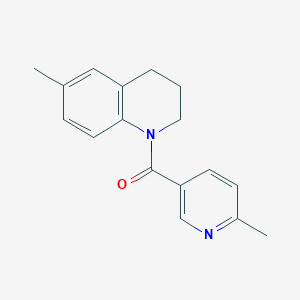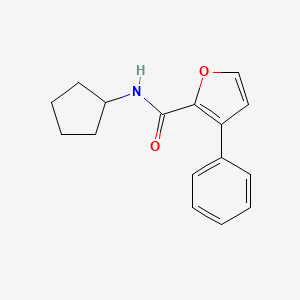
N-cyclopentyl-3-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-phenylfuran-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Mechanism of Action
N-cyclopentyl-3-phenylfuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors found throughout the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-cyclopentyl-3-phenylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and may have potential applications in the treatment of chronic pain. It also has anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-cyclopentyl-3-phenylfuran-2-carboxamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-3-phenylfuran-2-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific and controlled manner. However, one limitation of using N-cyclopentyl-3-phenylfuran-2-carboxamide is its potential for off-target effects and toxicity. Careful dosing and monitoring are necessary to ensure that the compound is used safely and effectively in lab experiments.
Future Directions
There are a number of potential future directions for research on N-cyclopentyl-3-phenylfuran-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is needed to determine the optimal dosing and administration methods for these applications. Additionally, research on the neuroprotective effects of N-cyclopentyl-3-phenylfuran-2-carboxamide may lead to its use in the treatment of neurodegenerative diseases. Finally, further study of the endocannabinoid system and its interactions with N-cyclopentyl-3-phenylfuran-2-carboxamide may lead to the development of new therapeutic agents targeting this system.
Synthesis Methods
N-cyclopentyl-3-phenylfuran-2-carboxamide can be synthesized using a multistep process that involves the reaction of furfural with cyclopentylmagnesium bromide, followed by reaction with phenylmagnesium bromide and subsequent coupling with an amide group. The final product is purified using chromatography techniques.
Scientific Research Applications
N-cyclopentyl-3-phenylfuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-cyclopentyl-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-13-8-4-5-9-13)15-14(10-11-19-15)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULXQGNWKAIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-phenylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

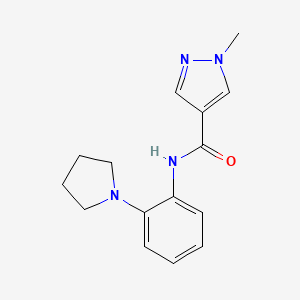
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
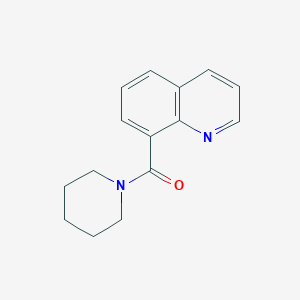
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
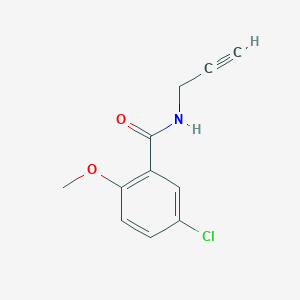
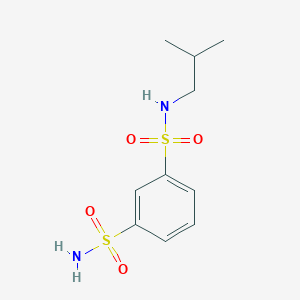
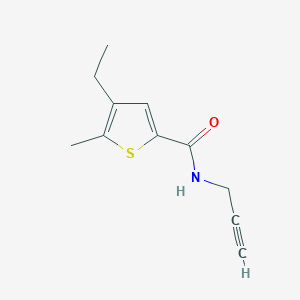
![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)

![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
